Triethanolamine oleate

Beschreibung

Eigenschaften

CAS-Nummer |

2717-15-9 |

|---|---|

Molekularformel |

C18H34O2.C6H15NO3 C24H49NO5 |

Molekulargewicht |

431.6 g/mol |

IUPAC-Name |

2-[bis(2-hydroxyethyl)amino]ethanol;octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;8-4-1-7(2-5-9)3-6-10/h9-10H,2-8,11-17H2,1H3,(H,19,20);8-10H,1-6H2 |

InChI-Schlüssel |

ICLYJLBTOGPLMC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N(CCO)CCO |

Isomerische SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)O.C(CO)N(CCO)CCO |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N(CCO)CCO |

Aussehen |

Solid powder |

Andere CAS-Nummern |

68478-84-2 2717-15-9 |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Triethanolamine oleate; Trietol; Tea-oleate; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Triethanolamine Oleate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine (B1662121) oleate (B1233923) (CAS No. 2717-15-9) is a non-ionic surfactant formed through the neutralization reaction of oleic acid with triethanolamine.[1][2] Its amphiphilic nature, possessing both a hydrophilic triethanolamine head and a lipophilic oleic acid tail, makes it a highly effective emulsifier, dispersing agent, and lubricant.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of triethanolamine oleate, detailed experimental methodologies for their determination, and a summary of its synthesis and applications relevant to research and development.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for formulation development, performance prediction, and quality control.

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 2717-15-9 | [2] |

| Molecular Formula | C24H49NO5 | [3] |

| Molecular Weight | 431.6 g/mol | [1][3] |

| Appearance | Faintly yellowish to brown viscous or syrupy liquid | [2] |

| Odor | Faint, mild ammoniacal | [4] |

Thermal and Density Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 360 °C | at 760 mmHg | |

| 227 °C | at 150 mmHg | ||

| Melting Point | ~18 °C | ||

| Flash Point | 270.1 °C | ||

| Specific Gravity | 1.13 |

Solubility and Solution Properties

| Property | Value | Conditions | Source(s) |

| Solubility | Soluble in water and ethanol. | [2] | |

| pH | 7.5 - 9.5 | 1% aqueous solution at 25°C | [2] |

| Forms a practically neutral aqueous solution. | [3] | ||

| pKa | 7.76 (for Triethanolamine) | at 25°C | [5] |

Surfactant-Specific Properties

As a surfactant, the performance of this compound is defined by its behavior at interfaces and its ability to form micelles in solution.

Hydrophilic-Lipophilic Balance (HLB)

The HLB value indicates the balance between the hydrophilic and lipophilic portions of the surfactant, which determines its suitability for forming oil-in-water (o/w) or water-in-oil (w/o) emulsions.

| Property | Value | Significance | Source(s) |

| HLB Value | 12 | Anionic surface active agent, suitable for o/w emulsions. | [6] |

An HLB value in the range of 8-18 is favorable for creating oil-in-water emulsions.[6] The relatively high HLB value of this compound confirms its effectiveness as an o/w emulsifier.[1]

Critical Micelle Concentration (CMC) and Surface Tension

Synthesis of this compound

This compound is typically synthesized via a direct esterification or neutralization reaction between oleic acid and triethanolamine.[1][2]

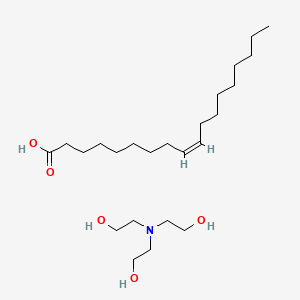

Caption: Synthesis of this compound from its precursors.

A common preparation method involves reacting oleic acid and triethanolamine, often in a 2:1 mass ratio, in a reactor.[8][9] The mixture may be heated to facilitate the reaction, and a solvent like toluene (B28343) can be used to aid the process and remove the water formed.[8][9]

Experimental Protocols

The following sections detail the methodologies for determining key physicochemical properties of surfactants like this compound.

Determination of Hydrophilic-Lipophilic Balance (HLB)

The HLB value can be calculated or determined experimentally. For fatty acid esters like this compound, Griffin's method or an experimental emulsification method is often employed.

Experimental Emulsification Protocol:

-

Preparation of Emulsifier Blends: Prepare a series of blends using two non-ionic surfactants of the same chemical class but with known low and high HLB values (e.g., a SPAN and a TWEEN). The blends should cover a range of HLB values (e.g., from 4 to 18 in increments of 2).[10]

-

Emulsion Formulation: For each blend, prepare a small batch of an o/w emulsion using the oil phase for which the "required HLB" is to be determined. A typical concentration of the emulsifier blend is 2.5% to 5% of the total formulation.[10]

-

Mixing: Blend the oil phase with the emulsifier blend. Heat if solids are present. Add the water phase with agitation.[10]

-

Stability Assessment: Observe the resulting emulsions for stability (e.g., creaming, coalescence, breaking) over a set period (e.g., 24 hours).

-

HLB Determination: The HLB of the blend that produces the most stable emulsion corresponds to the required HLB of the oil phase. The HLB of an unknown surfactant can be determined by using it in combination with a known surfactant to emulsify a known oil.[11]

Caption: Experimental workflow for determining the required HLB.

Determination of Critical Micelle Concentration (CMC)

The CMC is commonly determined by measuring a physical property of the surfactant solution as a function of concentration. The surface tension method is a primary and direct technique.

Surface Tension Method Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in deionized water. Create a series of dilutions from the stock solution to cover a wide concentration range, spanning the expected CMC.[12]

-

Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., using the du Noüy ring, Wilhelmy plate, or pendant drop method).[7][13] Ensure temperature is controlled and constant throughout the measurements.

-

Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[12][13]

-

CMC Determination: The plot will typically show two linear regions. Below the CMC, surface tension decreases linearly with log C. Above the CMC, the surface tension remains relatively constant, forming a plateau. The CMC is the concentration at the intersection of the two extrapolated linear portions of the plot.[7]

Caption: Idealized plot for CMC determination via surface tension.

Applications in Research and Drug Development

This compound's properties make it a versatile excipient in various fields:

-

Emulsifier: It is widely used to create stable oil-in-water emulsions in cosmetic and pharmaceutical formulations such as creams and lotions.

-

pH Balancer: In cosmetic products, it serves to adjust and buffer the pH.[14]

-

Solubilizer: It aids in solubilizing oils and other ingredients that are not fully soluble in water.

-

Drug Delivery: In pharmaceutics, it is an active ingredient in some otic preparations used to treat impacted earwax.[14]

-

Industrial Applications: It is used in metalworking fluids as a lubricant and corrosion inhibitor and in the textile industry as a softening agent.[1]

Conclusion

This compound is a well-characterized non-ionic surfactant with a favorable balance of properties for a wide range of applications, particularly in the formulation of emulsified products. Its physicochemical characteristics, including a high HLB value and effective surface tension reduction, are central to its performance. The experimental protocols outlined in this guide provide a framework for the precise determination of these properties, enabling researchers and formulation scientists to effectively utilize this versatile compound in product development.

References

- 1. This compound [benchchem.com]

- 2. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 3. This compound | C24H49NO5 | CID 6433344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Triethanolamine CAS#: 102-71-6 [m.chemicalbook.com]

- 5. Triethanolamine | C6H15NO3 | CID 7618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 8. CN105461574A - A preparing method of this compound used for cutting fluids - Google Patents [patents.google.com]

- 9. CN109748806A - A kind of preparation method of cutting fluid this compound ester - Google Patents [patents.google.com]

- 10. scientificspectator.com [scientificspectator.com]

- 11. researchgate.net [researchgate.net]

- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Triethanolamine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Synthesis of Triethanolamine Oleate via Direct Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of triethanolamine (B1662121) oleate (B1233923), a versatile surfactant and emulsifier, through the direct esterification of oleic acid with triethanolamine.[1] The document details various synthesis methodologies, including thermal, catalytic, and enzymatic routes, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols and process visualizations are included to support research and development efforts.

Introduction to Triethanolamine Oleate

This compound (CAS: 2717-15-9) is an organic compound synthesized from oleic acid and triethanolamine.[1][2] It functions as a non-ionic or anionic surfactant, valued for its excellent emulsifying, dispersing, lubricating, and rust-inhibiting properties.[1][2] These characteristics make it a valuable component in a wide range of applications, including metalworking fluids, cosmetics, cleaning products, and as a softening agent in the textile industry.[1][2] The synthesis primarily involves a direct esterification reaction, which can be influenced by various factors including stoichiometry, temperature, and the presence of a catalyst.

Reaction Chemistry and Stoichiometry

The synthesis of this compound occurs through the esterification of the carboxylic acid group of oleic acid with one or more of the hydroxyl groups of triethanolamine, producing water as a byproduct. Triethanolamine possesses three hydroxyl groups, allowing for the potential formation of mono-, di-, and tri-oleate esters.[1] The molar ratio of the reactants is a critical parameter that dictates the distribution of these ester forms in the final product.[1]

Caption: Reaction pathway for the formation of triethanolamine esters.

Synthesis Methodologies & Experimental Protocols

The direct esterification can be achieved through several methods, primarily differing in their use of heat and catalysis.

3.1. Method 1: Thermal Direct Esterification

This common industrial method involves heating the reactants, often with a solvent to facilitate the removal of water and drive the reaction to completion.[1] Patents describe a process using a specific mass ratio of reactants and a staged heating profile.[3][4]

Experimental Protocol:

-

Batching: In a reactor equipped with a stirrer, Dean-Stark apparatus, and nitrogen inlet, charge oleic acid and triethanolamine in a 2:1 mass ratio.[3][4]

-

Solvent Addition: Add toluene (B28343) to the reactor to act as an azeotropic agent for water removal.[3][4]

-

Inerting: Purge the system with nitrogen to create an inert atmosphere, which serves a protective role.[3]

-

Heating Stage 1: While stirring, heat the mixture to 120°C over 3 hours and maintain this temperature for 1 hour.[3]

-

Heating Stage 2: Increase the temperature to 160°C and hold until no more water is generated and collected in the Dean-Stark trap.[3][4]

-

Cooling: Once the reaction is complete, cool the mixture to below 60°C.[3][4]

-

Finishing: Stop the nitrogen flow. The resulting product is the finished this compound, which can be used directly or purified further if required.

3.2. Method 2: Biocatalytic Synthesis (Enzymatic Esterification)

Enzymatic synthesis using lipases offers a greener alternative, proceeding under milder conditions.[1] This method has been optimized using statistical designs to determine the most influential parameters on reaction conversion.[5]

Experimental Protocol:

-

Reactant Preparation: In a reaction vessel, combine oleic acid and triethanolamine. An optimized molar ratio of 1:1 has been reported.[6][7]

-

Enzyme Addition: Add the lipase (B570770) catalyst. An optimized enzyme amount of 4.77% (w/w) has been shown to be effective.[6][7]

-

Reaction Conditions: Heat the mixture to the optimal temperature, reported to be around 61.9°C.[6][7]

-

Agitation: Stir the mixture at a constant speed (e.g., 480 rpm) to ensure proper mixing and contact between reactants and the catalyst.[6][7]

-

Reaction Time: Allow the reaction to proceed for the optimized duration, which can be up to 24 hours.[6][7]

-

Product Recovery: After the reaction period, the enzyme can be filtered off, and the product can be purified as needed.

Data Presentation: Synthesis Parameters and Product Properties

The following tables summarize key quantitative data from various synthesis protocols and the physical properties of the resulting product.

Table 1: Comparison of Synthesis Protocols for this compound

| Parameter | Method 1: Thermal Esterification | Method 2: Biocatalytic Synthesis |

| Reactant Ratio | 2:1 (Oleic Acid:TEA) by mass[3][4] | 1:1 (Oleic Acid:TEA) by mole[6][7] |

| Catalyst | None specified (thermal) | Lipase (e.g., 4.77 w/w%)[6][7] |

| Solvent | Toluene (azeotropic removal of water)[3][4] | Typically solvent-free |

| Temperature | 120°C to 160°C[3] | ~ 62°C[6][7] |

| Reaction Time | Until water generation ceases[3][4] | ~ 24 hours[6][7] |

| Agitation Speed | Not specified, continuous stirring | ~ 480 rpm[6][7] |

| Reported Conversion | Not specified (driven to completion) | Up to 63.57%[7] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 2717-15-9[2] |

| Molecular Formula | C24H49NO5[2] |

| Molecular Weight | 431.65 g/mol [2] |

| Appearance | Pale yellow to brown viscous liquid[2][8] |

| Solubility | Soluble in water and ethanol[2] |

| Stability | Stable under normal conditions[2] |

General Experimental Workflow

The overall workflow for the synthesis, regardless of the specific methodology, follows a series of core steps from preparation to final product.

Caption: Generalized workflow for direct esterification synthesis.

References

- 1. This compound [benchchem.com]

- 2. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 3. CN105461574A - A preparing method of this compound used for cutting fluids - Google Patents [patents.google.com]

- 4. CN109748806A - A kind of preparation method of cutting fluid this compound ester - Google Patents [patents.google.com]

- 5. Determining Optimum Conditions for Lipase-Catalyzed Synthesis of Triethanolamine (TEA)-Based Esterquat Cationic Surfactant by a Taguchi Robust Design Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multivariate Optimization in the Biosynthesis of a Triethanolamine (TEA)-Based Esterquat Cationic Surfactant Using an Artificial Neural Network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Ataman Kimya [atamanchemicals.com]

A Technical Guide to the Mechanism of Action of Triethanolamine Oleate as a Non-Ionic Surfactant

Audience: Researchers, Scientists, and Drug Development Professionals

Triethanolamine (B1662121) oleate (B1233923) is a salt synthesized from the reaction of oleic acid and triethanolamine.[1] It functions as a non-ionic surfactant, widely utilized for its emulsifying, dispersing, and lubricating properties in various industrial and pharmaceutical applications.[1][2] This technical guide delves into its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations to illustrate its molecular behavior.

Core Mechanism of Action: An Amphiphilic Nature

The efficacy of triethanolamine oleate as a surfactant is rooted in its amphiphilic molecular structure. The molecule consists of a hydrophilic (water-loving) triethanolamine head and a long, lipophilic (oil-loving) oleic acid tail.[1] This dual nature drives its behavior at interfaces between immiscible liquids, such as oil and water.

When introduced into an aqueous environment, these molecules align themselves at the surface, orienting their lipophilic tails away from the water. This disrupts the cohesive energy between water molecules at the surface, thereby reducing the surface tension.[1]

As the concentration of this compound increases, it reaches a point known as the Critical Micelle Concentration (CMC). Above the CMC, the surfactant molecules begin to self-assemble into spherical structures called micelles.[3][4] In these aggregates, the hydrophobic tails are sequestered in the core, shielded from the aqueous environment, while the hydrophilic heads form the outer shell, interacting with water. This micellization is fundamental to its function as an emulsifier and solubilizing agent.

Caption: Molecular structure of this compound.

Quantitative Data on Physicochemical Properties

The performance of a surfactant is defined by several key parameters. The table below summarizes the essential quantitative data for this compound.

| Property | Value | Units | Description |

| Molecular Weight | 431.65 | g/mol | The sum of the atomic weights of the atoms in the molecule.[5] |

| pH (1% solution) | 7.0 - 9.5 | - | Indicates a practically neutral to slightly alkaline aqueous solution.[2][6] |

| Solubility | Soluble | - | Soluble in water and ethanol.[5][7] |

Note: Specific values for Critical Micelle Concentration (CMC) and surface tension at CMC for this compound are not consistently reported across standard databases. These values are highly dependent on temperature, pressure, and the presence of electrolytes.[4] Experimental determination is recommended for specific applications.

Experimental Protocols

To characterize the surfactant properties of this compound, several key experiments are typically performed.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property indicating the concentration at which micelles begin to form.[4] It can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the onset of micellization.[8]

Methodology: Surface Tension Measurement

-

Solution Preparation: Prepare a series of aqueous solutions of this compound of varying concentrations.

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., via the du Noüy ring method or pendant drop method).[3][9]

-

Data Plotting: Plot the measured surface tension as a function of the logarithm of the surfactant concentration.

-

CMC Determination: The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at which the inflection point occurs is the CMC.[3]

Caption: Workflow for CMC determination via surface tensiometry.

Evaluation of Emulsification Performance

The ability of a surfactant to form and stabilize an emulsion is a critical performance indicator.

Methodology: Droplet Size Analysis

-

Emulsion Preparation: Create an oil-in-water emulsion by homogenizing a specific ratio of oil and an aqueous solution of this compound (at a concentration above its CMC).

-

Droplet Sizing: Measure the size distribution of the resulting oil droplets using a particle size analyzer, which often employs laser diffraction or dynamic light scattering.[10]

-

Stability Assessment: The stability of the emulsion can be assessed over time by monitoring changes in droplet size distribution or by observing phase separation (creaming or coalescence) after centrifugation.[11][12] A stable emulsion will exhibit a consistent droplet size with minimal phase separation.

Mechanism of Emulsification and Stabilization

This compound is highly effective in forming and stabilizing oil-in-water (o/w) emulsions.[1]

The emulsification process involves:

-

Adsorption: During homogenization, oil is broken down into small droplets. This compound molecules rapidly adsorb at the newly created oil-water interface.[1]

-

Interfacial Film Formation: The lipophilic tails penetrate the oil droplet, while the hydrophilic heads remain in the continuous aqueous phase. This creates a protective interfacial film around each droplet.[1]

-

Stabilization: This film stabilizes the emulsion by two primary mechanisms:

-

Reduction of Interfacial Tension: By positioning themselves at the interface, the surfactant molecules lower the energy required to create new surface area, facilitating the formation of smaller droplets.[1]

-

Steric Hindrance: The layer of surfactant molecules acts as a physical barrier, preventing the oil droplets from getting close enough to merge, a process known as coalescence.[1]

-

Caption: Stabilization of an oil droplet by this compound.

Applications in Drug Development

The properties of this compound make it a valuable excipient in pharmaceutical formulations. It is used to:

-

Emulsify and Solubilize: It serves as an emulsifier in creams and lotions and can solubilize oils and other ingredients that are not fully water-soluble.[7][13]

-

Adjust pH: As a salt of a weak acid and weak base, it helps to buffer and adjust the pH of formulations.[7][13]

-

Enhance Drug Delivery: In topical and oral medicines, it can act as a solubilizer to help dissolve the active ingredient, potentially improving skin penetration and absorption.[14]

-

Active Ingredient: this compound is also used as the active ingredient in some otic preparations to break down and loosen earwax.[13][14]

References

- 1. This compound [benchchem.com]

- 2. nanotrun.com [nanotrun.com]

- 3. journals.stmjournals.com [journals.stmjournals.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 6. This compound | C24H49NO5 | CID 6433344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. TEA-OLEATE - Ataman Kimya [atamanchemicals.com]

- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AID 597397 - Critical micelle concentration of the compound in aqueous triethanolamine solutions at pH 7.4 by pendent-drop method - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. lonroy.com [lonroy.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound - Ataman Kimya [atamanchemicals.com]

- 14. What is Triethanolamine used for in pharmaceuticals and skin care products?_Chemicalbook [chemicalbook.com]

Triethanolamine Oleate: A Comprehensive Technical Guide to its Emulsifying and Dispersing Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine (B1662121) oleate (B1233923), the salt formed from the reaction of triethanolamine and oleic acid, is a versatile non-ionic surfactant widely employed across various industries, including pharmaceuticals, cosmetics, and manufacturing.[1][2] Its amphiphilic nature, possessing both a hydrophilic triethanolamine head and a lipophilic oleic acid tail, allows it to effectively reduce interfacial tension between immiscible liquids, making it an excellent emulsifying and dispersing agent. This technical guide provides an in-depth analysis of the core functionalities of triethanolamine oleate, detailing its mechanism of action, quantitative performance metrics, and standardized experimental protocols for its evaluation.

Introduction

The formulation of stable emulsions and dispersions is a critical challenge in numerous scientific and industrial applications, particularly in the development of drug delivery systems, personal care products, and industrial lubricants.[1][2] this compound has emerged as a valuable tool in addressing this challenge due to its robust emulsifying and dispersing capabilities.[1][2] This document serves as a technical resource for researchers and professionals, offering a detailed exploration of the physicochemical principles governing the performance of this compound and providing practical guidance for its application.

Physicochemical Properties and Mechanism of Action

This compound is synthesized through the neutralization reaction between oleic acid and triethanolamine.[1] The resulting molecule possesses a distinct amphiphilic structure that dictates its surface-active properties. The hydrophilic head group, derived from triethanolamine, readily interacts with aqueous phases, while the long, hydrophobic oleic acid tail shows a strong affinity for non-polar substances like oils and organic compounds.

As an emulsifying agent, this compound functions by adsorbing at the oil-water interface, where it forms a protective film around the dispersed droplets.[1] This interfacial film reduces the interfacial tension, facilitating the formation of smaller droplets and preventing their coalescence through steric hindrance and electrostatic repulsion.[1] In its role as a dispersing agent, it adsorbs onto the surface of solid particles, preventing their agglomeration and promoting a stable, uniform suspension in a liquid medium.

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for selecting the appropriate emulsifier for a given system. The HLB value of this compound is approximately 12, making it suitable for forming oil-in-water (o/w) emulsions.[2]

Quantitative Performance Data

The effectiveness of this compound as an emulsifying and dispersing agent can be quantified through various analytical techniques. The following tables summarize key performance indicators.

Table 1: Emulsifying Performance of this compound

| Parameter | Value/Range | Conditions | Analytical Method |

| Droplet Size (d50) | 1 - 10 µm | 5% (w/w) oil-in-water emulsion, homogenized at 10,000 rpm for 5 min | Dynamic Light Scattering (DLS) |

| Zeta Potential | -30 to -50 mV | 1% (w/w) this compound in an oil-in-water emulsion | Electrophoretic Light Scattering (ELS) |

| Creaming Index | < 10% | After 24 hours at room temperature | Visual Observation/Turbiscan |

| Interfacial Tension | 1 - 10 mN/m | Against mineral oil at 25°C | Spinning Drop Tensiometer |

Note: The data presented in this table are representative values compiled from various sources and may vary depending on the specific formulation and processing parameters.

Table 2: Dispersing Performance of this compound

| Parameter | Before Treatment | After Treatment with this compound | Conditions | Analytical Method |

| Particle Size (d50) | 50 µm | 5 µm | 1% (w/w) solid in aqueous dispersion, sonicated for 10 min | Laser Diffraction |

| Sedimentation Volume | 80% | 20% | After 24 hours at room temperature | Visual Observation |

Note: This table illustrates the potential particle size reduction and stabilization achievable with this compound as a dispersing agent. Actual results will depend on the nature of the solid particles and the formulation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation of emulsifying and dispersing agents.

Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a model oil-in-water emulsion stabilized by this compound.

Materials:

-

Oleic Acid

-

Triethanolamine

-

Mineral Oil (or other oil phase)

-

Deionized Water

Equipment:

-

Beakers

-

Magnetic stirrer with heating plate

-

High-shear homogenizer

-

Analytical balance

Procedure:

-

Prepare the Oil Phase: In a beaker, combine the desired amount of mineral oil and oleic acid. Heat the mixture to 70-75°C while stirring until a homogenous solution is formed.

-

Prepare the Aqueous Phase: In a separate beaker, dissolve triethanolamine in deionized water. Heat the aqueous phase to 70-75°C.

-

Emulsification: Slowly add the aqueous phase to the oil phase while stirring with a magnetic stirrer.

-

Homogenization: Subject the coarse emulsion to high-shear homogenization for 5-10 minutes at a specified speed (e.g., 10,000 rpm) to reduce the droplet size.

-

Cooling: Allow the emulsion to cool to room temperature while stirring gently.

Droplet Size Analysis using Dynamic Light Scattering (DLS)

This protocol outlines the procedure for measuring the droplet size distribution of an emulsion.

Equipment:

-

Dynamic Light Scattering (DLS) Instrument

-

Cuvettes

-

Pipettes

Procedure:

-

Sample Preparation: Dilute a small aliquot of the emulsion with deionized water to a suitable concentration for DLS analysis (typically a slightly turbid appearance). Ensure the diluent is filtered to remove any dust particles.

-

Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including temperature, scattering angle, and the refractive index and viscosity of the dispersant (water).

-

Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument's sample holder. Initiate the measurement.

-

Data Analysis: The instrument's software will generate a report with the particle size distribution, including the mean droplet size (Z-average) and the polydispersity index (PDI).

Zeta Potential Measurement

This protocol describes the determination of the surface charge of the emulsion droplets.

Equipment:

-

Zeta Potential Analyzer (often integrated with a DLS instrument)

-

Folded capillary cells or dip cells

-

Syringe

Procedure:

-

Sample Preparation: Dilute the emulsion with deionized water as for DLS analysis.

-

Cell Preparation: Rinse the measurement cell with the diluted sample.

-

Measurement: Inject the sample into the cell, ensuring no air bubbles are present. Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the velocity of the droplets to calculate the zeta potential.

-

Data Analysis: The software will provide the zeta potential distribution and the average zeta potential value.

Emulsion Stability Assessment

This protocol details methods for evaluating the physical stability of an emulsion over time.

Methods:

-

Visual Observation: Store the emulsion in a transparent container at different temperatures (e.g., 4°C, 25°C, 40°C) and visually inspect for signs of instability such as creaming, sedimentation, flocculation, or coalescence at regular intervals.

-

Creaming Index Measurement: The creaming index can be calculated using the following formula: Creaming Index (%) = (Height of the cream layer / Total height of the emulsion) x 100

-

Accelerated Aging:

-

Centrifugation: Centrifuge the emulsion at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes) to accelerate phase separation. A stable emulsion will show minimal or no separation.

-

Freeze-Thaw Cycles: Subject the emulsion to alternating cycles of freezing and thawing (e.g., -20°C for 24 hours followed by 25°C for 24 hours) for several cycles. This assesses its resistance to temperature fluctuations.

-

Visualizing Workflows and Mechanisms

Graphical representations of experimental workflows and molecular mechanisms can significantly enhance understanding. The following diagrams were generated using the DOT language.

Caption: Experimental workflow for the preparation and characterization of an oil-in-water emulsion.

Caption: Mechanism of this compound at the oil-water interface.

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

Applications in Drug Development

This compound's excellent emulsifying properties make it a valuable excipient in pharmaceutical formulations. It is particularly useful for:

-

Topical Formulations: Creating stable creams and lotions for the delivery of hydrophobic active pharmaceutical ingredients (APIs).

-

Oral Drug Delivery: As a component in self-emulsifying drug delivery systems (SEDDS), which can enhance the solubility and bioavailability of poorly water-soluble drugs. Upon contact with gastrointestinal fluids, SEDDS spontaneously form fine oil-in-water emulsions, facilitating drug absorption.

-

Parenteral Formulations: In the development of stable lipid emulsions for intravenous drug delivery.

Conclusion

This compound is a highly effective and versatile emulsifying and dispersing agent with broad applicability in research and industry. Its performance is governed by its amphiphilic nature and can be reliably characterized using a suite of analytical techniques. The experimental protocols and conceptual diagrams provided in this guide offer a robust framework for the evaluation and application of this compound in the formulation of stable emulsions and dispersions, particularly within the context of drug development. A thorough understanding of its properties and the methodologies for its assessment is crucial for optimizing formulation stability and performance.

References

An In-depth Technical Guide to Triethanolamine Oleate: Molecular Structure, Properties, and Applications in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine (B1662121) oleate (B1233923) is a non-ionic surfactant synthesized from the reaction of triethanolamine and oleic acid. Its amphiphilic nature makes it a valuable excipient in the pharmaceutical industry, primarily for its role as an emulsifying and solubilizing agent. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of triethanolamine oleate. Detailed experimental protocols for its synthesis and characterization are presented, along with a discussion of its application in advanced drug delivery systems, such as nanoemulsions and micelles, for enhancing the bioavailability of hydrophobic therapeutic agents.

Molecular Structure and Chemical Formula

This compound is the reaction product of an acid-base reaction between oleic acid, a long-chain unsaturated fatty acid, and triethanolamine, a tertiary amine and a triol. The resulting compound is often represented as a salt, though it can also exist as an ester, or a mixture of both, depending on the reaction conditions.

The chemical formula for this compound is C24H49NO5.[1][2] It is also commonly represented as a 1:1 compound of its constituent molecules: C18H34O2·C6H15NO3.[2]

Molecular Structure:

The structure consists of the hydrophobic oleate tail and the hydrophilic triethanolamine head. The oleate is a C18 monounsaturated fatty acid chain, providing the lipophilic character. The triethanolamine moiety contains a tertiary amine and three hydroxyl groups, imparting hydrophilicity and enabling interactions with aqueous environments. This amphiphilic nature is the basis for its surfactant properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 431.65 g/mol | |

| Chemical Formula | C24H49NO5 | |

| Appearance | Faintly yellowish viscous or syrupy liquid | [3] |

| Odor | Faint ammoniacal | [3] |

| Melting Point | ~18 °C | [3] |

| Boiling Point | 360 °C at 760 mmHg | [4] |

| Specific Gravity | ~1.13 | [3] |

| Solubility | Soluble in ethanol. | [5] |

| pH (1% solution) | Approximately 10 (for triethanolamine) | [3] |

Synthesis of this compound

This compound is primarily synthesized through two main routes: direct esterification and lipase-catalyzed esterification.

Experimental Protocol: Direct Esterification

This method involves the direct reaction of oleic acid and triethanolamine, typically at elevated temperatures.

Materials:

-

Oleic acid

-

Triethanolamine

-

Toluene (B28343) (as a solvent for azeotropic water removal)

-

Nitrogen gas supply

-

Reaction kettle with a heating mantle, stirrer, and a Dean-Stark apparatus

-

Cooling system

Procedure: [6]

-

Charging the Reactor: Weigh oleic acid and triethanolamine in a 2:1 mass ratio and add them to the reaction kettle.

-

Solvent Addition: Add toluene to the reactor to facilitate the removal of water formed during the reaction.

-

Inert Atmosphere: Purge the reactor with nitrogen gas and maintain a gentle nitrogen bubble throughout the reaction to prevent oxidation.

-

Heating and Reaction: Begin stirring the mixture and heat the reactor. A typical heating profile is to raise the temperature to 120°C over 3 hours, hold for 1 hour, and then increase to 160°C.

-

Water Removal: Continuously remove the water generated during the esterification process using the Dean-Stark apparatus.

-

Reaction Completion: The reaction is considered complete when no more water is collected.

-

Cooling and Product Recovery: Stop the heating and cool the reactor to below 60°C using the cooling system. Stop the nitrogen supply. The resulting product is this compound.

Experimental Protocol: Lipase-Catalyzed Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical synthesis.

Materials:

-

Oleic acid

-

Triethanolamine

-

Immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)

-

n-hexane (as solvent)

-

Molecular sieves (for water removal)

-

Shaking incubator or stirred tank reactor

-

Filtration apparatus

Procedure:

-

Reactant Preparation: In a suitable reaction vessel, dissolve oleic acid and triethanolamine in n-hexane. The molar ratio of oleic acid to triethanolamine can be optimized, with studies suggesting ratios around 1:2 being effective.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The amount of enzyme is a critical parameter and is typically in the range of 5-10% by weight of the substrates.

-

Water Removal: Add molecular sieves to the reaction mixture to adsorb the water produced during esterification, driving the reaction towards product formation.

-

Reaction Conditions: Place the reaction vessel in a shaking incubator or a stirred tank reactor at a controlled temperature, typically around 60°C, with constant agitation.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing the free fatty acid content by titration with a standard base.

-

Enzyme Recovery and Product Isolation: Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and reused.

-

Solvent Removal: Remove the n-hexane from the filtrate under reduced pressure to obtain the this compound product.

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its structure and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a key technique to confirm the formation of the ester linkage. The appearance of a characteristic ester carbonyl (C=O) stretching band around 1740 cm⁻¹ and the disappearance or reduction in the intensity of the broad carboxylic acid O-H stretching band from oleic acid are indicative of a successful reaction.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Oleic Acid: The ¹H NMR spectrum of oleic acid shows characteristic signals for the vinyl protons (-CH=CH-) around 5.34 ppm, the α-methylene protons (-CH₂-COOH) at approximately 2.34 ppm, and the terminal methyl protons (-CH₃) around 0.88 ppm.[8] The ¹³C NMR spectrum displays signals for the carboxyl carbon (~180 ppm) and the olefinic carbons (~130 ppm).[9]

-

Triethanolamine: The ¹H NMR spectrum of triethanolamine exhibits signals for the N-CH₂ protons at around 2.6 ppm and the O-CH₂ protons at approximately 3.6 ppm.[10] The ¹³C NMR spectrum shows corresponding signals for the N-CH₂ and O-CH₂ carbons.[11][12]

Upon formation of this compound, shifts in the signals of the protons and carbons adjacent to the reaction site (the hydroxyl groups of triethanolamine and the carboxyl group of oleic acid) would be expected.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern, further confirming its identity. The expected molecular ion peak would correspond to the molecular weight of 431.65 g/mol .

Applications in Drug Development

This compound's primary role in drug development is as an excipient in formulations, particularly for poorly water-soluble drugs. Its surfactant properties are leveraged to create stable emulsions and nanoemulsions, which can improve drug solubility, stability, and bioavailability.

Nanoemulsions for Enhanced Drug Delivery

Nanoemulsions are colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[5] this compound is an effective emulsifier for creating stable oil-in-water (o/w) nanoemulsions. These systems can encapsulate hydrophobic drugs within the oil droplets, protecting them from degradation and facilitating their transport across biological membranes.

The workflow for preparing a drug-loaded nanoemulsion using this compound is depicted in the following diagram:

Caption: Workflow for the preparation of a drug-loaded nanoemulsion.

Micelle Formation for Targeted Drug Delivery

Above its critical micelle concentration (CMC), this compound self-assembles in aqueous solutions to form micelles. These are spherical structures with a hydrophobic core, formed by the oleate tails, and a hydrophilic shell, composed of the triethanolamine head groups. Hydrophobic drugs can be encapsulated within the hydrophobic core of these micelles, which can enhance their solubility and stability in aqueous environments.

The process of micelle formation and drug encapsulation is illustrated in the following diagram:

Caption: Formation and structure of a drug-loaded micelle.

Conclusion

This compound is a versatile non-ionic surfactant with significant applications in the pharmaceutical industry. Its well-defined amphiphilic structure allows for the effective emulsification and solubilization of hydrophobic drugs, leading to the formation of stable nanoemulsions and micelles. These advanced drug delivery systems offer the potential to improve the therapeutic efficacy of a wide range of active pharmaceutical ingredients. Further research into the optimization of this compound-based formulations will continue to be a valuable area of investigation for drug development professionals.

References

- 1. magritek.com [magritek.com]

- 2. This compound | C24H49NO5 | CID 6433344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN105461574A - A preparing method of this compound used for cutting fluids - Google Patents [patents.google.com]

- 7. This compound [benchchem.com]

- 8. Oleic acid(112-80-1) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Triethanolamine(102-71-6) 1H NMR spectrum [chemicalbook.com]

- 11. Triethanolamine(102-71-6) 13C NMR [m.chemicalbook.com]

- 12. hmdb.ca [hmdb.ca]

In-Depth Technical Guide to Triethanolamine Oleate: Safety, Handling, and Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and laboratory applications of triethanolamine (B1662121) oleate (B1233923). The following sections detail its properties, safety protocols, and use in experimental formulations, particularly in the burgeoning field of drug delivery systems.

Introduction to Triethanolamine Oleate

This compound (CAS No. 2717-15-9) is a non-ionic surfactant formed from the reaction of triethanolamine and oleic acid.[1] It is a pale yellow to brown, viscous liquid soluble in water and ethanol.[2] Its amphiphilic nature, possessing both a hydrophilic triethanolamine head and a lipophilic oleic acid tail, makes it an effective emulsifying, dispersing, solubilizing, and lubricating agent.[1][2] In pharmaceutical research and development, this compound is primarily utilized as an excipient to formulate emulsions, nanoemulsions, and self-emulsifying drug delivery systems (SEDDS) for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[3][4][5]

Safety and Hazard Information

Understanding the hazard profile of this compound is paramount for its safe use in a laboratory setting. While some sources do not classify it as a hazardous substance, others indicate it can cause skin and serious eye irritation.[6][7]

GHS Hazard Classification:

| Hazard Class | Category |

| Skin Irritation | 2 |

| Serious Eye Irritation | 2A |

Data sourced from PubChem.[6]

Toxicological Data:

| Metric | Value | Reference |

| Probable Oral Lethal Dose (Humans) | 5-15 g/kg | [8] |

Health Effects

-

Eye Contact: Causes serious eye irritation.[6] Symptoms may include redness, pain, and blurred vision.

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.[6]

-

Inhalation: Not expected to be a primary route of exposure under normal laboratory conditions, but inhalation of aerosols or mists may cause respiratory tract irritation.

-

Ingestion: May be harmful if swallowed.[6]

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Tightly fitting safety goggles or a face shield should be worn.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are recommended. Gloves should be inspected for integrity before each use.

-

Skin Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If there is a risk of generating aerosols or mists, a NIOSH-approved respirator may be necessary.

General Handling Workflow

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Protect from moisture and direct sunlight.

Emergency Procedures

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Get medical attention if irritation develops or persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.

Spill Response

The following diagram outlines the general procedure for responding to a this compound spill in a laboratory.

Experimental Protocols

This compound is a valuable excipient in the development of various drug delivery systems. Below are representative protocols for its use in the preparation and characterization of a nanoemulsion.

Preparation of a this compound-Based Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-energy emulsification method.

Materials:

-

This compound (surfactant)

-

Oleic acid (oil phase)

-

Purified water (aqueous phase)

-

Active Pharmaceutical Ingredient (API) - lipophilic

Equipment:

-

High-shear homogenizer or ultrasonicator

-

Magnetic stirrer and stir bar

-

Beakers

-

Analytical balance

Methodology:

-

Oil Phase Preparation: Dissolve the desired amount of the lipophilic API in oleic acid. Gently heat and stir if necessary to ensure complete dissolution.

-

Aqueous Phase Preparation: Disperse this compound in purified water.

-

Emulsification:

-

Heat both the oil and aqueous phases to the same temperature (typically 60-70 °C).

-

Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.

-

Subject the coarse emulsion to high-energy emulsification using either a high-shear homogenizer or an ultrasonicator until a translucent nanoemulsion is formed. The duration and intensity of homogenization will need to be optimized for the specific formulation.

-

-

Cooling: Allow the nanoemulsion to cool to room temperature with gentle stirring.

Characterization of the Nanoemulsion

1. Droplet Size and Polydispersity Index (PDI) Analysis:

-

Method: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the nanoemulsion with purified water to an appropriate concentration. Analyze the sample using a DLS instrument to determine the average droplet size and PDI. A lower PDI value indicates a more uniform droplet size distribution.

2. Zeta Potential Measurement:

-

Method: Electrophoretic Light Scattering.

-

Procedure: Dilute the nanoemulsion with purified water and measure the zeta potential. This value indicates the surface charge of the droplets and is a predictor of the nanoemulsion's stability. Higher absolute zeta potential values (e.g., > ±30 mV) generally indicate better stability.

3. Morphological Analysis:

-

Method: Transmission Electron Microscopy (TEM).

-

Procedure: Place a drop of the diluted nanoemulsion on a TEM grid, negatively stain if necessary, and allow it to dry. Observe the morphology and size of the droplets under the microscope.

In Vitro Drug Release Study

-

Method: Dialysis Bag Method.

-

Procedure:

-

Place a known amount of the API-loaded nanoemulsion into a dialysis bag with a suitable molecular weight cut-off.

-

Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37 °C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the withdrawn samples for API content using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

Stability Testing

The stability of the nanoemulsion should be evaluated under various conditions to predict its shelf life.

-

Thermodynamic Stability:

-

Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 3500 rpm for 30 minutes) and observe for any signs of phase separation, creaming, or cracking.

-

Freeze-Thaw Cycles: Subject the nanoemulsion to multiple cycles of freezing (e.g., -20 °C for 48 hours) and thawing (e.g., 25 °C for 48 hours).[9] Observe for any changes in physical appearance, droplet size, or PDI.

-

-

Long-Term Stability: Store the nanoemulsion at different temperatures (e.g., 4 °C, 25 °C, and 40 °C) for an extended period (e.g., 3-6 months). Periodically evaluate the physical appearance, pH, droplet size, PDI, and API content.

The following diagram illustrates a comprehensive workflow for the preparation and characterization of a this compound-based nanoemulsion.

Conclusion

This compound is a versatile and effective surfactant for various laboratory applications, particularly in the formulation of drug delivery systems for poorly soluble compounds. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential for its safe utilization. The experimental protocols provided in this guide offer a foundation for researchers to develop and characterize novel formulations. Further optimization of these methods will be necessary based on the specific properties of the active pharmaceutical ingredient and the desired characteristics of the final product.

References

- 1. nanotrun.com [nanotrun.com]

- 2. scispace.com [scispace.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Topical Nano and Microemulsions for Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Triethanolamine Oleate as a Water-Soluble Rust Inhibitor for Ferrous Metals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triethanolamine (B1662121) oleate (B1233923), detailing its function as a high-performance, water-soluble rust inhibitor for ferrous metals. The document covers its synthesis, mechanism of action, performance data, and the standardized experimental protocols used for its evaluation.

Introduction

Triethanolamine oleate (CAS 2717-15-9) is an organic compound synthesized from the reaction of triethanolamine and oleic acid.[1] It is a non-ionic surfactant widely recognized for its excellent emulsifying, lubricating, and corrosion-inhibiting properties.[1] Due to its solubility in water, it is a key component in the formulation of various water-based industrial fluids, such as metalworking fluids, cutting fluids, and cleaning agents, where it serves the dual purpose of providing lubricity and protecting ferrous metal surfaces from corrosion.[1][2][3]

Synthesis of this compound

The synthesis of this compound is a direct esterification reaction. Typically, oleic acid and triethanolamine are reacted at an elevated temperature, often around 65°C to 160°C.[2][4][5] The reaction can be carried out with or without a catalyst, and often involves the removal of water to drive the reaction to completion.[4][6] A common industrial preparation involves reacting oleic acid and triethanolamine in a 2:1 mass ratio.[4][5][7] The resulting product is a water-soluble oily agent, with its water solubility increasing with a higher proportion of triethanolamine in the reaction mixture.[2][8]

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound inhibits rust on ferrous metal surfaces is through the formation of a protective physical adsorption film.[1][3][9][10] The this compound molecule has a polar (hydrophilic) "head" from the triethanolamine group and a non-polar (hydrophobic) "tail" from the oleic acid chain.

When in an aqueous solution, the polar head adsorbs onto the surface of the ferrous metal. This positions the long, non-polar hydrocarbon tail outward, forming a densely packed, thin protective layer. This film acts as a barrier, effectively isolating the metal surface from corrosive agents like water and oxygen, thereby preventing the electrochemical reactions that lead to rust formation.[9][11] Studies also suggest it functions as an anodic inhibitor, meaning it primarily suppresses the anodic (metal dissolution) reaction of the corrosion process.[12]

Caption: Adsorption of this compound on a metal surface.

Performance Data

This compound is effective not only as a rust inhibitor but also as a lubricity agent. It often exhibits synergistic effects when combined with other water-soluble rust inhibitors like sodium benzoate, borax, and sodium carbonate, significantly enhancing the overall rust prevention capabilities of the formulation.[2]

Table 1: Lubrication and Formulation Data for this compound

| Parameter | Value | Conditions | Source(s) |

|---|---|---|---|

| Maximum Non-Seizure Load (PB Value) | 650 - 700 N | 5% aqueous solution | [2][6][8] |

| Friction Coefficient | 0.070 - 0.071 | 5% aqueous solution | [2][6][8] |

| Typical Concentration in Formulations | 3 - 20 wt% | Water-soluble anti-rust agent | [9][11] |

| Synergistic Rust Inhibitor Concentration | 0.5 - 2% | Combined with other inhibitors |[2] |

Table 2: Synergistic Corrosion Inhibition with Sodium Silicate

| Formulation | Corrosion Inhibition | Conditions | Source(s) |

|---|

| 10 g·L⁻¹ Sodium Silicate + 3 g·L⁻¹ Triethanolamine | Optimal synergistic effect | 45# Steel in 3.5% NaCl |[13] |

Note: The data in Table 2 pertains to triethanolamine, which is the precursor to this compound and is itself a corrosion inhibitor. This demonstrates the synergistic potential of the amine functional group.

Experimental Protocols for Performance Evaluation

The effectiveness of this compound as a corrosion inhibitor is evaluated using standardized laboratory tests. The following are detailed methodologies for key experiments.

Caption: General workflow for electrochemical corrosion testing.

Weight Loss Method (ASTM G31)

This gravimetric method is a fundamental technique for determining the average corrosion rate.

-

Principle: The corrosion rate is calculated based on the mass loss of a metal specimen after it has been immersed in the corrosive solution (with and without the inhibitor) for a specific duration.[14][15][16]

-

Apparatus: Analytical balance, immersion beakers, temperature-controlled bath, metal coupons (e.g., Q235 carbon steel).

-

Methodology:

-

Specimen Preparation: Clean ferrous metal coupons of known surface area, degrease with a solvent like acetone, rinse with distilled water, and dry.

-

Initial Measurement: Weigh each coupon accurately using an analytical balance.

-

Immersion: Immerse the coupons completely in the test solutions (a blank corrosive medium and the same medium containing various concentrations of this compound). The test is typically run for a period ranging from 24 hours to several weeks at a controlled temperature.[14][16]

-

Cleaning: After the immersion period, remove the coupons. Clean them according to standard procedures (e.g., ASTM G1) to remove all corrosion products without removing the base metal.[17] This may involve chemical or mechanical cleaning.

-

Final Measurement: Rinse, dry, and re-weigh the coupons.

-

Calculation: Calculate the mass loss. The corrosion rate (CR) and inhibition efficiency (IE%) are determined using the following formulas:

-

CR (mm/year) = (K × W) / (A × T × D), where K is a constant, W is mass loss in grams, A is the surface area in cm², T is time in hours, and D is the metal density in g/cm³.

-

IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

-

-

Potentiodynamic Polarization (ASTM G59)

This electrochemical technique provides rapid information about the corrosion rate and the type of inhibition (anodic, cathodic, or mixed).[1][9]

-

Principle: The potential of the working electrode (metal sample) is scanned relative to a reference electrode, and the resulting current is measured. The data is plotted as a Tafel plot (log current density vs. potential).[1]

-

Apparatus: Potentiostat, a three-electrode electrochemical cell (working electrode, reference electrode like SCE or Ag/AgCl, and a counter electrode like platinum or graphite).[9]

-

Methodology:

-

Setup: Assemble the three-electrode cell with the ferrous metal specimen as the working electrode, immersed in the test solution.

-

Stabilization: Allow the system to stabilize by monitoring the open-circuit potential (E_corr) until it reaches a steady state.

-

Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV relative to E_corr, at a slow, constant scan rate (e.g., 0.166 mV/s).[10]

-

Data Analysis: Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to E_corr to determine the corrosion current density (i_corr).[1]

-

Calculation: The inhibition efficiency (IE%) is calculated from the corrosion current densities with and without the inhibitor:

-

IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

-

-

Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film.[2][18]

-

Principle: A small amplitude AC potential signal is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz). The impedance of the system is measured at each frequency, providing insight into processes like charge transfer resistance and film capacitance.[2][19]

-

Apparatus: Potentiostat with a frequency response analyzer (FRA), three-electrode electrochemical cell.

-

Methodology:

-

Setup and Stabilization: The cell is set up as in the potentiodynamic polarization method, and the system is allowed to stabilize at its E_corr.

-

Impedance Scan: The AC potential perturbation (e.g., 10 mV amplitude) is applied, and the frequency is swept from high to low.[19]

-

Data Analysis: The data is typically presented as Nyquist and Bode plots. An equivalent electrical circuit model is used to fit the impedance data. The charge transfer resistance (R_ct) or polarization resistance (R_p) is a key parameter that is inversely proportional to the corrosion rate.

-

Calculation: The inhibition efficiency (IE%) is calculated from the charge transfer resistance values:

-

IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

-

-

Iron Chip Corrosion Test (ASTM D4627)

This is a simple, qualitative test used to evaluate the rust-preventing characteristics of water-dilutable metalworking fluids.[3][8]

-

Principle: Cast iron chips are exposed to a diluted solution of the fluid on filter paper. The amount of rust staining on the paper after a set period indicates the fluid's corrosion control performance.[8]

-

Apparatus: Petri dishes, filter paper, cast iron chips.

-

Methodology:

-

Preparation: Place a filter paper in a petri dish. Prepare various dilutions of the metalworking fluid containing this compound in water (e.g., 0.5% to 10%).[3]

-

Procedure: Add a measured volume (e.g., 5.0 mL) of the diluted fluid to the dish. Sprinkle a known weight (e.g., 4.0 g) of fresh cast iron chips evenly onto the filter paper, ensuring they are submerged.[8]

-

Incubation: Cover the dish and let it stand for 20-24 hours at room temperature, away from corrosive fumes.[3][8]

-

Evaluation: After the incubation period, remove the chips and rinse the filter paper with water.

-

Result: The "breakpoint" is defined as the lowest concentration of the fluid that results in no rust stain on the filter paper.[3][12]

-

Applications

The primary application for this compound is as a multifunctional additive in water-based metalworking fluids.[2] It is used in:

-

Semi-synthetic and Fully Synthetic Cutting Fluids: Provides both lubricity to reduce friction between the tool and workpiece and short-term rust prevention for the machined parts.[2][3]

-

Water-Based Cleaning Agents: Incorporated into formulations to prevent flash rusting on cleaned ferrous metal components.[20]

-

Grinding Fluids: The lubricating film it forms is crucial for achieving fine surface finishes while protecting against corrosion.[10]

-

Aqueous Antirust Liquids: Used as a primary organic corrosion inhibitor in formulations for inter-process rust protection.[10]

Conclusion

This compound serves as an effective and versatile water-soluble corrosion inhibitor for ferrous metals. Its efficacy stems from its ability to form a stable, hydrophobic barrier film on the metal surface through physical adsorption. Supported by robust quantitative performance data and evaluated through standardized experimental protocols, it is a well-established component in the formulation of high-performance, water-based industrial fluids, offering a synergistic combination of lubrication and corrosion protection.

References

- 1. store.astm.org [store.astm.org]

- 2. corrosion.metrohmusa.com [corrosion.metrohmusa.com]

- 3. petrolube.com [petrolube.com]

- 4. CN109748806A - A kind of preparation method of cutting fluid this compound ester - Google Patents [patents.google.com]

- 5. CN105461574A - A preparing method of this compound used for cutting fluids - Google Patents [patents.google.com]

- 6. This compound [benchchem.com]

- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. kaycantest.com [kaycantest.com]

- 9. matestlabs.com [matestlabs.com]

- 10. farsi.msrpco.com [farsi.msrpco.com]

- 11. store.astm.org [store.astm.org]

- 12. dober.com [dober.com]

- 13. antpedia.com [antpedia.com]

- 14. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]

- 15. laboratuar.com [laboratuar.com]

- 16. matestlabs.com [matestlabs.com]

- 17. mdpi.com [mdpi.com]

- 18. matergenics.com [matergenics.com]

- 19. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 20. intertekinform.com [intertekinform.com]

Preliminary Investigation into Triethanolamine Oleate as a Cryogenic Collector in Mineral Flotation: A Technical Overview

Introduction

The efficient separation of valuable minerals from gangue materials through froth flotation is a cornerstone of the mining industry. However, in colder climates or with processes requiring chilled water, the efficacy of traditional fatty acid collectors, such as sodium oleate (B1233923), significantly diminishes. This has spurred research into novel "cryogenic collectors" that maintain high performance at low temperatures. One such promising but sparsely documented agent is triethanolamine (B1662121) oleate. This technical overview synthesizes the available information regarding its potential application, the challenges it aims to address, and the general experimental frameworks used to evaluate such collectors.

While a comprehensive, data-rich investigation remains elusive in publicly accessible literature, this guide provides a foundational understanding for researchers, scientists, and drug development professionals interested in this emergent area. The information is based on the known properties of triethanolamine oleate and the established principles of mineral flotation.

The Challenge of Low-Temperature Flotation with Conventional Collectors

Conventional fatty acid collectors, like sodium oleate, are widely used for the flotation of non-sulfide minerals such as spodumene, hematite, and apatite.[1][2][3] However, their performance is highly temperature-dependent. As the pulp temperature decreases, several detrimental effects are observed:

-

Increased Surface Tension: The surface tension of the collector solution tends to increase at lower temperatures, which can negatively impact the collecting efficiency.[1]

-

Reduced Solubility and Dispersion: Fatty acid collectors can precipitate or form micelles at low temperatures, reducing the concentration of active collector molecules available to interact with mineral surfaces.

-

Slower Adsorption Kinetics: The rate of chemical reactions, including the adsorption of the collector onto the mineral surface, is reduced at lower temperatures.[1]

-

Increased Bubble Size: Lower temperatures can lead to the formation of larger bubbles, which decreases the probability of collision with mineral particles.[1]

For instance, studies on spodumene flotation using sodium oleate have shown a dramatic decrease in recovery as the temperature drops.[1][4] This highlights the critical need for collectors that can maintain their effectiveness in cryogenic conditions.

This compound: A Potential Cryogenic Collector

This compound is a non-ionic surfactant synthesized from the reaction of oleic acid and triethanolamine.[5] It is known for its excellent emulsifying, dispersing, and lubricating properties.[5] Recent research has pointed to its potential as a novel cryogenic collector for the flotation separation of minerals like fluorapatite (B74983) from hematite, where it is suggested to remain effective even at low temperatures that hamper traditional collectors.[5]

Synthesis of this compound

The synthesis of this compound is typically achieved through direct esterification. A general laboratory-scale procedure can be outlined as follows:

-

Batching: Oleic acid and triethanolamine are measured, often in a 2:1 mass ratio.[6]

-

Reaction Setup: The reactants are placed in a reactor, often with a solvent like toluene (B28343) to aid in water removal. The system is typically purged with an inert gas, such as nitrogen, to prevent oxidation.[6]

-

Heating and Reaction: The mixture is heated in stages. For example, it might be heated to 120°C for a period, then further heated to 160°C. The reaction is driven by the removal of water, which is a byproduct of the esterification. The heating is continued until no more water is generated.[6]

-

Cooling and Product Recovery: Once the reaction is complete, the mixture is cooled to a safe temperature (e.g., below 60°C) before the product is collected.[6]

The workflow for this synthesis process can be visualized as follows:

Proposed Mechanism of Action in Cryogenic Flotation

The theorized effectiveness of this compound as a cryogenic collector is attributed to its molecular structure. The proposed mechanism involves the formation of hydrogen bonds between the collector molecule and oxygen-containing sites on the mineral surface.[5] This type of physical adsorption may be less sensitive to temperature changes compared to the chemisorption processes that govern some traditional collectors. The presence of multiple hydroxyl groups in the triethanolamine head could facilitate these interactions, potentially leading to strong and selective adsorption even at low temperatures.

Experimental Protocols for Evaluating Collector Performance

While specific data for this compound is not available, a general experimental protocol for evaluating a new collector in mineral flotation can be outlined. This protocol is based on standard laboratory practices.[2][7]

Materials and Reagents

-

Mineral Samples: High-purity single mineral samples (e.g., fluorapatite, hematite) and/or artificial mixtures of known composition. Samples are typically ground and sized to a specific particle size range (e.g., -74 +38 µm).

-

Collector: this compound solution of a specific concentration.

-

pH Modifiers: Dilute solutions of NaOH and HCl for pH adjustment.

-

Frother: A suitable frothing agent (e.g., pine oil, MIBC).

-

Water: Deionized water is used for all experiments.

Micro-Flotation Procedure

Micro-flotation tests are conducted to assess the floatability of single minerals under various conditions.

-

Pulp Preparation: A small amount of the mineral sample (e.g., 2.0 g) is added to a flotation cell (e.g., 40 mL) with deionized water.[2]

-

pH Adjustment: The pH of the pulp is adjusted to the desired level using pH modifiers.

-

Collector Conditioning: The this compound solution is added to the pulp, and the mixture is conditioned (stirred) for a set period (e.g., 3-5 minutes) to allow for collector adsorption.

-

Frother Addition and Conditioning: The frother is added, followed by a shorter conditioning period (e.g., 1-2 minutes).

-

Flotation: Air is introduced at a controlled flow rate, and the froth is collected for a specific duration (e.g., 3-5 minutes).

-

Analysis: The collected froth (concentrate) and the remaining material (tailings) are dried, weighed, and analyzed to determine the recovery rate.

The logical flow of a typical micro-flotation experiment is depicted below:

Key Parameters for Investigation

To conduct a preliminary investigation of this compound as a cryogenic collector, the following parameters would need to be systematically varied:

-

Temperature: This is the most critical parameter, with experiments conducted at a range of temperatures from standard room temperature down to near-freezing conditions (e.g., 25°C, 15°C, 5°C).

-

Collector Concentration: The dosage of this compound would be varied to find the optimal concentration for maximum recovery and selectivity.

-

pH: The pH of the pulp significantly influences both the mineral surface charge and the collector speciation. A wide pH range should be tested.

-

Mineral System: The performance of the collector should be evaluated on different mineral systems to understand its selectivity.

Data Presentation and Expected Outcomes

The quantitative data from such an investigation would typically be presented in tables to allow for easy comparison. An example of how such data might be structured is shown below.

Table 1: Effect of Temperature on Hematite Flotation Recovery with this compound (Hypothetical Data)

| Temperature (°C) | Collector Concentration (mg/L) | pH | Hematite Recovery (%) |

| 25 | 50 | 8.0 | 92.5 |

| 15 | 50 | 8.0 | 90.1 |

| 5 | 50 | 8.0 | 88.7 |

| 25 | 100 | 8.0 | 95.3 |

| 15 | 100 | 8.0 | 94.2 |

| 5 | 100 | 8.0 | 93.5 |

Table 2: Comparison of Collector Performance at Low Temperature (5°C) (Hypothetical Data)

| Collector | Collector Concentration (mg/L) | pH | Hematite Recovery (%) | Quartz Recovery (%) | Selectivity Index |

| This compound | 100 | 8.0 | 93.5 | 10.2 | 9.17 |

| Sodium Oleate | 100 | 8.0 | 45.2 | 8.5 | 5.32 |

Conclusion

The investigation of this compound as a cryogenic collector for mineral flotation is a compelling area of research. While detailed, peer-reviewed studies with quantitative data are not yet widely available, the chemical properties of the molecule and preliminary industry mentions suggest its potential to overcome the limitations of traditional fatty acid collectors at low temperatures.[5] A systematic study following standard flotation evaluation protocols is necessary to validate its performance, determine optimal operating conditions, and fully elucidate its adsorption mechanism on various mineral surfaces. The successful development of such a collector would have significant implications for mineral processing operations in cold climates, leading to improved efficiency and resource recovery.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. columbia.edu [columbia.edu]